Ranitidine Hydrochloride Ranitidine Hydrochloride Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Brand Name: Vulcanchem
CAS No.: 66357-59-3
VCID: VC0001178
InChI: InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;
SMILES: [H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]
Molecular Formula: C13H23ClN4O3S
Molecular Weight: 350.87 g/mol

Ranitidine Hydrochloride

CAS No.: 66357-59-3

APIs

VCID: VC0001178

Molecular Formula: C13H23ClN4O3S

Molecular Weight: 350.87 g/mol

Purity: > 98%

Ranitidine Hydrochloride - 66357-59-3

CAS No. 66357-59-3
Product Name Ranitidine Hydrochloride
Molecular Formula C13H23ClN4O3S
Molecular Weight 350.87 g/mol
IUPAC Name (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride
Standard InChI InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;
Standard InChIKey GGWBHVILAJZWKJ-KJEVSKRMSA-N
Isomeric SMILES [H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-]
SMILES [H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]
Canonical SMILES [H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]
Appearance Solid powder
Description Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Purity > 98%
Related CAS 66357-35-5 (Parent)
Solubility 52.4 [ug/mL]
Synonyms AH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic
Reference 1: Yusif RM, Abu Hashim II, Mohamed EA, El Rakhawy MM. Investigation and
Evaluation of an in Situ Interpolymer Complex of Carbopol with
Polyvinylpyrrolidone as a Matrix for Gastroretentive Tablets of Ranitidine
Hydrochloride. Chem Pharm Bull (Tokyo). 2016;64(1):42-51. doi:
10.1248/cpb.c15-00620. PubMed PMID: 26726743.


2: Abduljabbar HN, Badr-Eldin SM, Aldawsari HM. Gastroretentive Ranitidine
Hydrochloride Tablets with Combined Floating and Bioadhesive Properties:
Factorial Design Analysis, In Vitro Evaluation and In Vivo Abdominal X-Ray
Imaging. Curr Drug Deliv. 2015;12(5):578-90. PubMed PMID: 26051347.


3: Meani R, Nixon R. Allergic contact dermatitis caused by ranitidine
hydrochloride in a veterinary product. Contact Dermatitis. 2015 Aug;73(2):125-6.
doi: 10.1111/cod.12404. Epub 2015 Apr 19. PubMed PMID: 25891273.


4: Dhankar V, Garg G, Dhamija K, Awasthi R. Preparation, characterization and
evaluation of ranitidine hydrochloride-loaded mucoadhesive microspheres. Polim
Med. 2014 Apr-Jun;44(2):75-81. PubMed PMID: 24967779.


5: Khomane KS, Bansal AK. Effect of particle size on in-die and out-of-die
compaction behavior of ranitidine hydrochloride polymorphs. AAPS PharmSciTech.
2013 Sep;14(3):1169-77. doi: 10.1208/s12249-013-0008-4. Epub 2013 Jul 30. PubMed
PMID: 23897036; PubMed Central PMCID: PMC3755166.


6: Gharti K, Thapa P, Budhathoki U, Bhargava A. Formulation and in vitro
evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene
oxide using ranitidine hydrochloride as a model drug. J Young Pharm. 2012
Oct;4(4):201-8. doi: 10.4103/0975-1483.104363. PubMed PMID: 23493037; PubMed
Central PMCID: PMC3573371.


7: Kotagale NR, Parkhe AP, Jumde AB, Khandelwal HM, Umekar MJ. Ranitidine
Hydrochloride-loaded Ethyl Cellulose and Eudragit RS 100 Buoyant Microspheres:
Effect of pH Modifiers. Indian J Pharm Sci. 2011 Nov;73(6):626-33. doi:
10.4103/0250-474X.100236. PubMed PMID: 23112396; PubMed Central PMCID:
PMC3480747.


8: Chauhan MS, Kumar A, Pathak K. Osmotically regulated floating asymmetric
membrane capsule for controlled site-specific delivery of ranitidine
hydrochloride: optimization by central composite design. AAPS PharmSciTech. 2012
Dec;13(4):1492-501. doi: 10.1208/s12249-012-9870-8. Epub 2012 Oct 27. PubMed
PMID: 23104305; PubMed Central PMCID: PMC3513454.


9: Sadighi A, Ostad SN, Rezayat SM, Foroutan M, Faramarzi MA, Dorkoosh FA.
Mathematical modelling of the transport of hydroxypropyl-β-cyclodextrin inclusion
complexes of ranitidine hydrochloride and furosemide loaded chitosan
nanoparticles across a Caco-2 cell monolayer. Int J Pharm. 2012 Jan
17;422(1-2):479-88. doi: 10.1016/j.ijpharm.2011.11.016. Epub 2011 Nov 11. PubMed
PMID: 22101294.


10: Córdoba S, Martínez-Morán C, García-Donoso C, Borbujo J, Gandolfo-Cano M.
Non-occupational allergic contact dermatitis from pyridoxine hydrochloride and
ranitidine hydrochloride. Dermatitis. 2011 Jul-Aug;22(4):236-7. PubMed PMID:
21781646.
PubChem Compound 24883424
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator